6-amino-3-methylquinazolin-4(3H)-one synthesis pathways
6-amino-3-methylquinazolin-4(3H)-one synthesis pathways
An In-depth Technical Guide on the Synthesis of 6-amino-3-methylquinazolin-4(3H)-one
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 6-amino-3-methylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazolinone core is recognized as a privileged structure due to its prevalence in bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] This document focuses on the most robust and well-documented synthetic strategy, which proceeds through a 6-nitro intermediate, followed by a reduction. We will delve into the mechanistic rationale behind experimental choices, provide detailed, step-by-step protocols for key reactions, and present comparative data to guide researchers in their synthetic endeavors. The applications for derivatives of this compound are vast, including roles as potential antiviral agents, particularly as HIV-1 reverse transcriptase inhibitors, as well as scaffolds for anticancer and immunomodulatory drugs.[1][2]
The Principal Synthetic Strategy: A Two-Stage Approach
The most reliable and commonly cited pathway to synthesize 6-amino-3-methylquinazolin-4(3H)-one involves a two-stage process. This strategy offers high yields and employs well-understood chemical transformations, making it a preferred method in both academic and industrial research settings.
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Stage 1: Synthesis of the Key Intermediate, 3-Methyl-6-nitroquinazolin-4(3H)-one. This step introduces the required nitrogen functionality at the 6-position in a protected (nitro) form and installs the methyl group on the N3 nitrogen.
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Stage 2: Reduction of the Nitro Group. The final step involves the selective reduction of the 6-nitro group to the desired 6-amino functionality, yielding the target molecule.
This strategic separation allows for precise control over the introduction of functional groups and avoids potential side reactions associated with the presence of a free amino group during the initial ring formation or methylation steps.
Logical Flow of the Primary Synthesis Pathway
Caption: Reaction scheme for the nitration of quinazolin-4(3H)-one.
Step 1.2: Methylation of 6-Nitroquinazolin-4(3H)-one
With the nitro-intermediate in hand, N-methylation is achieved using an electrophilic methyl source, such as methyl iodide, in the presence of a suitable base. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is particularly effective, driving the reaction to completion with high yield. [3]The choice of a strong base like Cs₂CO₃ is crucial for deprotonating the N3-H, which has an acidic character, thereby generating the nucleophilic quinazolinone anion required for the subsequent Sₙ2 reaction with methyl iodide.
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To a 250 mL round-bottom flask, add 6-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol) and cesium carbonate (Cs₂CO₃) (25.6 g, 78.4 mmol).
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Add dimethylformamide (DMF, 150 mL) at room temperature.
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Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.
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Add methyl iodide (CH₃I) (11.1 g, 78.5 mmol) portion-wise while maintaining the temperature at 0°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours under a nitrogen atmosphere.
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Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
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Combine the organic layers and wash with brine (100 mL), then dry over anhydrous Na₂SO₄.
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Filter the solution and concentrate the filtrate under reduced pressure.
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Purify the resulting residue by silica gel column chromatography (eluent: Petroleum Ether/Ethyl Acetate = 1:1) to afford 3-methyl-6-nitroquinazolin-4(3H)-one as the final product.
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Expected Yield: ~84% [3]
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Stage 2: Reduction of 3-Methyl-6-nitroquinazolin-4(3H)-one
The final transformation is the reduction of the aromatic nitro group to a primary amine. This is a standard and highly reliable conversion in organic synthesis, with several effective methods available. The choice of reducing agent can be guided by factors such as cost, scale, functional group tolerance (if other reducible groups were present), and ease of workup.
Caption: General scheme for the reduction of the nitro-intermediate.
Comparison of Reduction Methods
| Reducing System | Typical Yield | Rationale & Considerations | Reference |
| SnCl₂ / HCl | ~85% | A classic, highly effective, and reliable method for nitro group reduction. The workup involves neutralization of the acidic medium. | [1][4] |
| Fe / HCl | Good | A cost-effective and environmentally benign option, often used in large-scale industrial synthesis. | [1] |
| H₂ / Pd-C | High | A very clean method where the only byproduct is water. Requires hydrogenation equipment and careful handling of the palladium catalyst. | [1] |
| Hydrazine Hydrate | Good | Can be used with a catalyst like Raney Nickel or Palladium. Requires careful handling due to the toxicity of hydrazine. | [1] |
For laboratory-scale synthesis, the tin(II) chloride method is robust and provides excellent yields.
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In a three-necked flask equipped with a mechanical stirrer, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (appropriate molar excess, e.g., 3.5 eq.).
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Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (HCl).
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Prepare a suspension of 3-methyl-6-nitroquinazolin-4(3H)-one (1 eq.) in ethanol and additional concentrated HCl.
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Add the substrate suspension portion-wise to the stirred SnCl₂/HCl mixture, ensuring the temperature remains low.
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After the addition, allow the reaction to proceed at room temperature or with gentle heating as monitored by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
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The resulting precipitate (tin salts) is removed by filtration.
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Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-amino-3-methylquinazolin-4(3H)-one. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Spectroscopic Validation of the Synthesis
Confirmation of the successful conversion at each stage is critical. Spectroscopic methods provide definitive evidence of the chemical transformations.
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Infrared (IR) Spectroscopy: The most telling change occurs during the final reduction step. A successful reaction is confirmed by the disappearance of the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Concurrently, new absorption bands will appear in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the newly formed primary amino group (NH₂). [1]* ¹H NMR Spectroscopy: The conversion of the electron-withdrawing nitro group to the electron-donating amino group causes a noticeable upfield shift (to a lower ppm value) of the protons on the aromatic ring. Protons that were deshielded by the nitro group will shift to a region typically between δ 6.8–7.1 ppm after reduction. [1]
Alternative Synthetic Approaches: A Conceptual Overview
While the nitro-reduction pathway is dominant, it is important for the research scientist to be aware of other fundamental strategies for constructing the quinazolinone core, which could be adapted for this specific target. A widely employed method begins with anthranilic acid derivatives. [5][6] To synthesize the target molecule, one would conceptually start with 5-nitroanthranilic acid .
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Acylation: The 2-amino group of 5-nitroanthranilic acid is acylated.
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Cyclization: The acylated intermediate is then cyclized, often by heating with acetic anhydride, to form a 6-nitro-substituted benzoxazinone . [5]3. Ring Transformation: This benzoxazinone intermediate is then treated with methylamine. The amine attacks the carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to form the desired 3-methyl-6-nitroquinazolin-4(3H)-one .
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Reduction: The final step would be the reduction of the nitro group as described previously.
This alternative pathway underscores the versatility of quinazolinone synthesis, though it involves more steps compared to the direct methylation/reduction sequence.
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
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RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. WJPR. [Link]
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Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. [Link]
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6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]
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Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Preprints.org. [Link]
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General routes of synthesis of quinazolin-4(3H)-one. ResearchGate. [Link]
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Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. PMC. [Link]
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